2,3-Dihydro-1H-isoindol-4-ol 2,3-Dihydro-1H-isoindol-4-ol
Brand Name: Vulcanchem
CAS No.: 118924-03-1
VCID: VC0219318
InChI: InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2
SMILES: C1C2=C(CN1)C(=CC=C2)O
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

2,3-Dihydro-1H-isoindol-4-ol

CAS No.: 118924-03-1

Cat. No.: VC0219318

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-isoindol-4-ol - 118924-03-1

Specification

CAS No. 118924-03-1
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name 2,3-dihydro-1H-isoindol-4-ol
Standard InChI InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2
SMILES C1C2=C(CN1)C(=CC=C2)O
Canonical SMILES C1C2=C(CN1)C(=CC=C2)O

Introduction

Chemical Identity and Properties

2,3-Dihydro-1H-isoindol-4-ol is a bicyclic heterocyclic compound characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl group at the 4-position. This structural arrangement confers unique chemical reactivity and physical properties to the molecule. According to chemical databases, the compound is also known as isoindolin-4-ol, reflecting its core structural framework . The compound features a partially saturated isoindole core with a hydroxyl substituent, making it both a potential hydrogen bond donor and acceptor in chemical interactions.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,3-Dihydro-1H-isoindol-4-ol are essential for understanding its behavior in various chemical environments and potential applications. The compound has a molecular formula of C8H9NO and a calculated molecular weight of 135.16 g/mol . This relatively low molecular weight contributes to its potential for good absorption and distribution in biological systems, which may be relevant for any future pharmacological applications.

Table 1: Physical and Chemical Properties of 2,3-Dihydro-1H-isoindol-4-ol

PropertyValueSource
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
CAS Number118924-03-1
Chemical ClassHeterocyclic amine, phenol
Formal Charge0
Hydrogen Bond Donors2 (OH, NH)Derived from structure
Hydrogen Bond Acceptors2 (O, N)Derived from structure

Structural Features

The structural framework of 2,3-Dihydro-1H-isoindol-4-ol consists of a benzene ring fused to a partially reduced pyrrole ring, creating the isoindoline core structure. The hydroxyl group at the 4-position introduces polar functionality, potentially enhancing water solubility and hydrogen bonding capabilities. The nitrogen within the reduced pyrrole ring provides an additional site for hydrogen bonding and possible derivatization through alkylation or acylation reactions.

Synthesis Methodologies

Various synthetic approaches have been developed for isoindoline derivatives, which can be adapted for the preparation of 2,3-Dihydro-1H-isoindol-4-ol. These methods exploit different reaction pathways and starting materials to construct the heterocyclic framework.

General Synthetic Routes for Isoindolines

The synthesis of the isoindoline core structure, which forms the backbone of 2,3-Dihydro-1H-isoindol-4-ol, has been achieved through multiple strategies. These include borane-THF reduction of phthalimide, reductive transformation of phthalaldehyde using tetracarbonylhydridoferrate, multistep metalation-alkylation of formamidine, and catalytic N-heterocyclization employing a Cp*Ir complex . Additional methods include co-cyclization of nitrogen-containing acetylenes catalyzed by NiCl2(PPh3)2, Pictet-Spenger cyclization, and nickel-catalyzed cycloaddition reactions . These diverse synthetic pathways provide flexibility in preparing isoindoline derivatives under various reaction conditions.

Direct Synthesis Approach

A particularly efficient method for synthesizing 2,3-dihydro-1H-isoindole derivatives involves a single-step process without requiring phase transfer catalysts. This approach offers advantages such as short reaction times, ambient reaction conditions, and economic feasibility . The procedure typically involves the reaction of an amine compound with α,α'-dibromo-o-xylene using sodium hydroxide as a base in dioxane solvent at room temperature . This methodology could potentially be adapted for the synthesis of 2,3-Dihydro-1H-isoindol-4-ol by incorporating appropriate hydroxyl-containing precursors or through subsequent functionalization of the core structure.

Table 2: Comparison of Synthetic Methods for Isoindoline Derivatives

MethodAdvantagesLimitationsReference
Borane-THF reductionWell-establishedRequires handling of sensitive reagents
Catalytic N-heterocyclizationSelectiveRequires expensive Ir catalyst
Direct synthesis with NaOHSingle step, ambient conditionsMay require optimization for substituted derivatives
Phase transfer catalysisMild conditionsRequires additional catalyst

Related Compounds and Derivatives

Several structural analogs of 2,3-Dihydro-1H-isoindol-4-ol have been documented and characterized, providing insights into potential modification patterns and structure-activity relationships. These related compounds often share similar core structures but differ in substitution patterns or functional group arrangements.

5-Methyl-2,3-dihydro-1H-isoindol-4-ol

A closely related compound is 5-methyl-2,3-dihydro-1H-isoindol-4-ol, which has an additional methyl group at the 5-position of the isoindoline ring. This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . The presence of the methyl group likely influences the electronic properties and lipophilicity of the molecule compared to the unsubstituted 2,3-Dihydro-1H-isoindol-4-ol. The compound is characterized by specific chemical identifiers including the InChI string (InChI=1S/C9H11NO/c1-6-2-3-7-4-10-5-8(7)9(6)11/h2-3,10-11H,4-5H2,1H3) and SMILES notation (CC1=C(C2=C(CNC2)C=C1)O) .

2,3-dihydro-1H-isoindol-4-amine dihydrochloride

Another structural analog is 2,3-dihydro-1H-isoindol-4-amine dihydrochloride, where the hydroxyl group at the 4-position is replaced by an amino group. This compound has a CAS number of 92259-85-3 and is also known as isoindolin-4-amine dihydrochloride . The replacement of the hydroxyl with an amino group alters the hydrogen bonding profile and basicity of the molecule, potentially influencing its chemical reactivity and biological interactions.

Table 3: Comparison of 2,3-Dihydro-1H-isoindol-4-ol and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
2,3-Dihydro-1H-isoindol-4-olC8H9NO135.16Base structure
5-methyl-2,3-dihydro-1H-isoindol-4-olC9H11NO149.19Additional methyl at C-5
2,3-dihydro-1H-isoindol-4-amine dihydrochlorideC8H9N2·2HCl207.10Amino group instead of hydroxyl

Spectroscopic Characterization

Spectroscopic methods play a crucial role in the identification and characterization of heterocyclic compounds like 2,3-Dihydro-1H-isoindol-4-ol. Although specific spectroscopic data for this compound is limited in the available literature, general characteristics can be inferred from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2,3-Dihydro-1H-isoindol-4-ol would be expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the reduced pyrrole ring, and the exchangeable protons of the NH and OH groups. The aromatic region would likely display a complex pattern due to the substitution pattern, while the methylene protons would appear as singlets or multiplets in the aliphatic region, depending on the coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching (around 3300-3500 cm-1), O-H stretching (3200-3600 cm-1), aromatic C-H stretching (3000-3100 cm-1), aliphatic C-H stretching (2800-3000 cm-1), and C=C aromatic ring vibrations (1400-1600 cm-1). The presence of the hydroxyl group would also contribute to a strong O-H bending band in the fingerprint region.

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